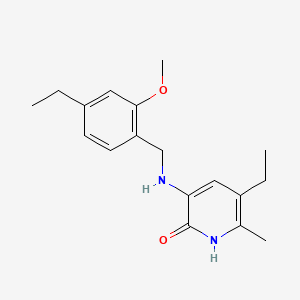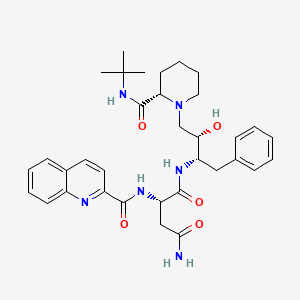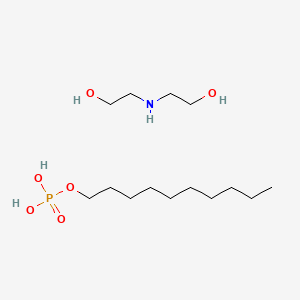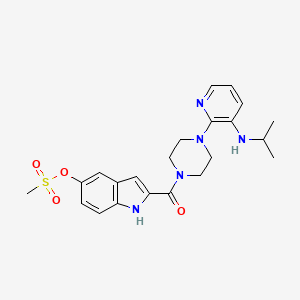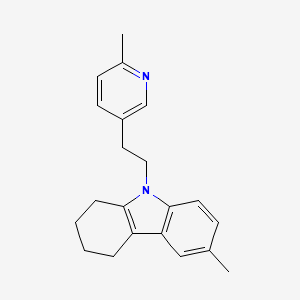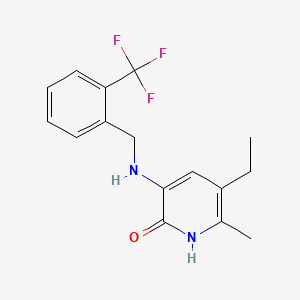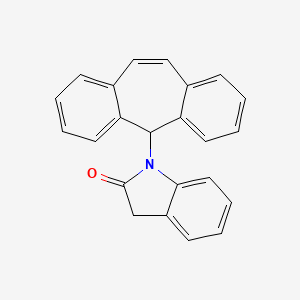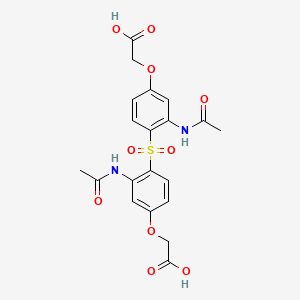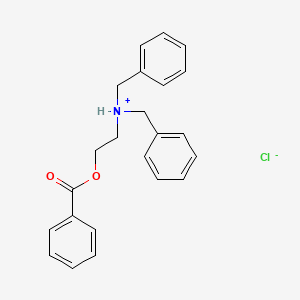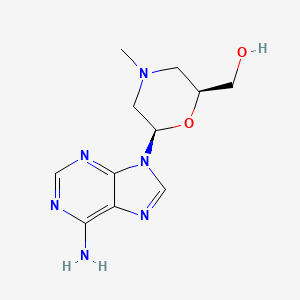
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- is a chemical compound that features a unique combination of purine, morpholine, and methanol moieties. This compound is recognized for its potential in the synthesis of pharmaceutical compounds and other organic molecules, making it a valuable asset in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- typically involves the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by the morpholine moiety.
Introduction of the Methanol Group: The methanol group is added via a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the purine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group on the purine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydro and tetrahydro purine derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in nucleotide synthesis and metabolism.
Nucleic Acid Binding: The purine moiety allows it to bind to nucleic acids, potentially interfering with DNA and RNA functions.
Signal Transduction: It may affect cellular signaling pathways by modulating the activity of key proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-ethyl-, (2S-cis)-: Similar structure but with an ethyl group instead of a methyl group.
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-phenyl-, (2S-cis)-: Contains a phenyl group instead of a methyl group.
Uniqueness
The unique combination of the purine, morpholine, and methanol moieties in 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
132152-75-1 |
|---|---|
Fórmula molecular |
C11H16N6O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
[(2S,6R)-6-(6-aminopurin-9-yl)-4-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C11H16N6O2/c1-16-2-7(4-18)19-8(3-16)17-6-15-9-10(12)13-5-14-11(9)17/h5-8,18H,2-4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1 |
Clave InChI |
CCKNOEUQVDQUJA-JGVFFNPUSA-N |
SMILES isomérico |
CN1C[C@H](O[C@H](C1)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CN1CC(OC(C1)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


